molecular formula C11H13BrN2O3 B1521502 6-Bromo-5-pivalamidonicotinic acid CAS No. 1142192-31-1

6-Bromo-5-pivalamidonicotinic acid

Cat. No.: B1521502
CAS No.: 1142192-31-1
M. Wt: 301.14 g/mol
InChI Key: RYFWGNXFVJHQTO-UHFFFAOYSA-N
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Description

6-Bromo-5-pivalamidonicotinic acid is a useful research compound. Its molecular formula is C11H13BrN2O3 and its molecular weight is 301.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)10(17)14-7-4-6(9(15)16)5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFWGNXFVJHQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673935
Record name 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
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Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-31-1
Record name 3-Pyridinecarboxylic acid, 6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]-
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Record name 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
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Record name 1142192-31-1
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Contextualization Within Nicotinic Acid Derivatives and Pyridine Chemistry

Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone of pyridine (B92270) chemistry, with a rich history of applications in human health. nih.govorgsyn.org The pyridine ring itself is a ubiquitous motif in a vast array of natural products and pharmaceuticals. frontiersin.org Its presence is often critical for biological activity, influencing properties such as solubility, binding affinity, and metabolic stability. The functionalization of the pyridine core, therefore, is a central theme in synthetic organic chemistry, with each new derivative offering a unique set of handles for further chemical modification.

6-Bromo-5-pivalamidonicotinic acid is a prime example of a highly functionalized nicotinic acid derivative. It incorporates several key features that make it a valuable tool for synthetic chemists: a carboxylic acid group, a bromine atom, and a pivalamide (B147659) moiety. Each of these groups offers a distinct reactivity profile, allowing for selective transformations at different positions of the pyridine ring.

Significance As a Privileged Scaffold and Versatile Building Block

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. bldpharm.com Pyridine (B92270) and its derivatives are widely recognized as privileged scaffolds due to their frequent appearance in FDA-approved drugs and other bioactive compounds. bldpharm.com

6-Bromo-5-pivalamidonicotinic acid can be considered a versatile building block that embodies the principles of a privileged scaffold. The bromine atom at the 6-position is particularly significant, as it serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, which are fundamental tools in modern synthetic chemistry.

The carboxylic acid at the 3-position provides a convenient site for the formation of amide bonds, a common linkage in pharmaceuticals. This allows for the straightforward coupling of the nicotinic acid core to a wide variety of amines, further expanding the chemical space accessible from this building block. The pivalamide (B147659) group at the 5-position, with its sterically demanding tert-butyl group, can influence the conformation of the molecule and may also play a role in modulating its electronic properties and metabolic stability.

The strategic placement of these functional groups on the pyridine ring makes this compound a highly attractive starting material for the synthesis of libraries of complex molecules for high-throughput screening in drug discovery programs.

Overview of Research Trajectories for Halogenated Nicotinic Acid Systems

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound (Target Molecule) reveals several potential synthetic routes. The primary disconnections involve the formation of the amide bond and the carbon-bromine bond.

Approaches to the Brominated Nicotinic Acid Framework

The core of the target molecule is a brominated nicotinic acid. A key precursor identified is 6-amino-5-bromonicotinic acid. The synthesis of such brominated nicotinic acids can be approached in several ways. One common method involves the direct bromination of a suitable nicotinic acid precursor. For instance, the bromination of nicotinic acid itself can be achieved using bromine in the presence of a Lewis acid catalyst or thionyl chloride, though controlling the regioselectivity can be challenging. acs.orggoogle.com A more controlled approach often involves starting with a pre-functionalized pyridine ring.

Another strategy is to start from a readily available substituted pyridine, such as a methylpyridine (picoline), and then perform oxidation of the methyl group to a carboxylic acid and subsequent bromination. For example, 2-amino-5-methylpyridine (B29535) can be converted to 2-bromo-5-methylpyridine (B20793) via a Sandmeyer-type reaction, followed by oxidation of the methyl group to yield 6-bromonicotinic acid. nih.gov

Introduction and Functionalization of the Pivalamido Moiety

The pivalamido group, a bulky acylamino functionality, is typically introduced via acylation of an amino group. In the retrosynthesis of this compound, this translates to the acylation of a 5-aminonicotinic acid derivative. A crucial intermediate for this strategy is 6-amino-5-bromonicotinic acid, which is commercially available. mdpi.comnih.gov

The acylation can be achieved using pivaloyl chloride or pivalic anhydride (B1165640) as the acylating agent. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is critical to ensure the chemoselective N-acylation without promoting unwanted side reactions, such as O-acylation of the carboxylic acid group. nih.gov Lewis acid catalysis can also be employed to facilitate the amidation reaction. google.com

Precursor Chemistry and Convergent Synthesis Strategies

A convergent synthesis approach is often favored for complex molecules like this compound. This involves the synthesis of key fragments that are then combined in the later stages of the synthesis.

A plausible convergent strategy would involve:

Synthesis of the Brominated Amino-Nicotinic Acid Core: Preparation of 6-amino-5-bromonicotinic acid. As this is commercially available, this can be a starting point. mdpi.comnih.gov If a custom synthesis is required, it could be prepared from 6-aminonicotinic acid via electrophilic bromination.

Acylation with the Pivaloyl Group: The final step would be the selective N-acylation of 6-amino-5-bromonicotinic acid with pivaloyl chloride in the presence of a suitable base and solvent.

An alternative route could involve the synthesis of a nicotinic acid derivative where the amino group is already acylated with the pivalamido group, followed by a late-stage bromination. However, the pivalamido group is an ortho-, para-director, which might not favor bromination at the desired 6-position. Therefore, the former strategy of late-stage acylation of a pre-brominated precursor is generally more synthetically viable.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time for both the bromination and acylation steps.

For the acylation of 6-amino-5-bromonicotinic acid, a screening of different bases and solvents would be necessary. The following table outlines potential conditions based on analogous reactions reported in the literature for the synthesis of substituted nicotinamides. nih.govmdpi.com

Table 1: Potential Reaction Conditions for the Pivaloylation of 6-Amino-5-bromonicotinic Acid

Acylating AgentBaseSolventTemperature (°C)Potential Yield Range (%)
Pivaloyl ChlorideTriethylamineDichloromethane (DCM)0 to rt70-90
Pivaloyl ChloridePyridineTetrahydrofuran (THF)0 to rt65-85
Pivalic Anhydride4-DMAPAcetonitrilert to 5060-80

Note: The yield ranges are estimates based on similar reactions and would require experimental validation for this specific substrate.

Controlling the temperature is critical to prevent side reactions. The addition of pivaloyl chloride is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature to ensure complete conversion. rsc.org The use of a non-nucleophilic base is preferred to avoid competition with the amino group of the substrate.

Scalability and Process Chemistry Considerations in Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed through careful process chemistry development.

Key considerations for scalability include:

Reagent Cost and Availability: The cost-effectiveness of starting materials and reagents is paramount for large-scale production. The commercial availability of 6-amino-5-bromonicotinic acid is a significant advantage in this regard.

Process Safety: The handling of potentially hazardous reagents like pivaloyl chloride and the management of reaction exotherms are critical safety concerns. Process safety studies, including reaction calorimetry, are essential to ensure safe operation on a larger scale.

Work-up and Purification: The development of a robust and scalable work-up and purification procedure is crucial. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography. The choice of an appropriate solvent system for crystallization is a key optimization parameter.

Waste Management: The environmental impact of the process must be considered. Minimizing solvent usage and developing methods for the recycling or safe disposal of waste streams are important aspects of green chemistry that should be integrated into the process development. google.com

Regulatory Compliance: The synthesis of a compound intended for pharmaceutical use must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring of this compound is inherently electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the bromine atom, the pivalamido group, and the carboxylic acid group further modulates the electronic properties and steric environment of the ring, dictating the course of substitution reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The pivalamido group (-NHCOtBu) on this compound can act as a directed metalation group (DMG). DMGs are functional groups that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org

In the case of this compound, the pivalamido group can direct the metalation to the C-4 position of the pyridine ring. This is because the amide functionality is a potent DMG. The subsequent reaction of the resulting ortho-lithiated species with various electrophiles allows for the introduction of a wide range of substituents at the C-4 position.

Table 1: Potential Electrophiles for DoM of this compound

ElectrophileResulting Functional Group at C-4
D2ODeuterium
Alkyl halides (R-X)Alkyl (R)
Aldehydes/Ketones (RCHO/RCOR')Hydroxyalkyl/Hydroxy-dialkyl
Carbon dioxide (CO2)Carboxylic acid
Disulfides (RSSR)Thioether (SR)

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

The bromine atom at the C-6 position of this compound is susceptible to nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group activates the C-6 position towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This allows for the displacement of the bromide ion by a variety of nucleophiles. masterorganicchemistry.comlibretexts.org

The SNAr reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.orgnih.gov In some cases, a concerted mechanism may also be operative. nih.govnih.gov

Table 2: Examples of Nucleophiles for SNAr Reactions with this compound

NucleophileResulting Functional Group at C-6
Alkoxides (RO⁻)Alkoxy (OR)
Amines (RNH2, R2NH)Amino (NHR, NR2)
Thiols (RSH)Thioether (SR)
Cyanide (CN⁻)Cyano (CN)
Azide (N3⁻)Azido (N3)

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Chan-Lam Coupling: Investigations of Copper-Mediated Arylation and Heteroarylation

The Chan-Lam coupling reaction utilizes copper catalysts to form carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org This reaction is a valuable alternative to palladium-catalyzed methods. wikipedia.org In the context of this compound, the pivalamido group could potentially undergo N-arylation or N-heteroarylation with boronic acids in the presence of a copper catalyst. wikipedia.orgst-andrews.ac.uk

The generally accepted mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to form the desired product. wikipedia.orgorganic-chemistry.org The reaction is often carried out in the presence of a base and an oxidant, which can be atmospheric oxygen. organic-chemistry.org

Table 3: Potential Coupling Partners for Chan-Lam Reaction with the Pivalamido Group

Coupling PartnerResulting Bond
Arylboronic acidsN-Aryl
Heteroarylboronic acidsN-Heteroaryl
AlcoholsO-Alkyl/Aryl (less common for amides)

Suzuki-Miyaura Coupling: Exploration of Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of C-C bonds. libretexts.orgnih.gov The this compound is an ideal substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the C-6 position. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 4: Representative Boronic Acids for Suzuki-Miyaura Coupling with this compound

Boronic AcidExpected Product at C-6
Phenylboronic acidPhenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
3-Pyridylboronic acid3-Pyridyl
2-Thienylboronic acid2-Thienyl
Vinylboronic acidVinyl

Sonogashira, Heck, and Stille Coupling: Expanding Conjugated Systems

The reactivity of the C-Br bond in this compound can be further exploited in other palladium-catalyzed cross-coupling reactions to expand its conjugated system.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. organic-chemistry.orgresearchgate.net This is a powerful method for the synthesis of substituted alkynes. rsc.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond at the vinylic position. organic-chemistry.org This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent as the coupling partner for the aryl bromide. organic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of the organotin reagents to a wide variety of functional groups. organic-chemistry.org

Table 5: Overview of Other Cross-Coupling Reactions for this compound

ReactionCoupling PartnerCatalyst SystemResulting Linkage at C-6
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl (-C≡C-R)
HeckAlkene (CH2=CHR)Pd catalyst, BaseAlkenyl (-CH=CHR)
StilleOrganostannane (R-SnR'3)Pd catalystAryl/Alkenyl/Alkyl (R)

Buchwald-Hartwig Amination: Direct N-Arylation Strategies

The presence of a bromine atom on the pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the direct arylation of amines with aryl halides.

In a typical Buchwald-Hartwig reaction, this compound would be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and can be tuned to optimize the yield and selectivity for a given amine. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

A variety of amines can likely be coupled with this compound using this methodology, leading to a range of N-aryl derivatives. The table below illustrates the expected outcomes with different amine coupling partners under typical Buchwald-Hartwig conditions.

AminePalladium CatalystLigandBaseExpected Product
AnilinePd₂(dba)₃XPhosNaOtBu6-(Phenylamino)-5-pivalamidonicotinic acid
MorpholinePd(OAc)₂RuPhosK₂CO₃6-(Morpholino)-5-pivalamidonicotinic acid
n-ButylaminePd₂(dba)₃BrettPhosLiHMDS6-(Butylamino)-5-pivalamidonicotinic acid
DiethylaminePd(OAc)₂SPhosCs₂CO₃6-(Diethylamino)-5-pivalamidonicotinic acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is another key reactive site in this compound, allowing for a variety of transformations to produce esters, amides, and other derivatives.

Esterification and Amidation Reactions

Esterification of this compound can be readily achieved under standard conditions. For instance, reaction with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid, would be expected to yield the corresponding ester. Alternatively, the carboxylic acid can be activated, for example by conversion to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Similarly, amidation can be accomplished by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond. The table below outlines representative esterification and amidation reactions.

ReagentCoupling Agent/CatalystExpected Product
MethanolH₂SO₄ (cat.)Methyl 6-bromo-5-pivalamidonicotinate
Benzyl alcoholDCCBenzyl 6-bromo-5-pivalamidonicotinate
AmmoniaEDC6-Bromo-5-pivalamidonicotinamide
AnilineHATU6-Bromo-N-phenyl-5-pivalamidonicotinamide

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxylic acid group, is a potential transformation for this compound, although it is not expected to occur under mild conditions. The stability of the pyridine ring makes direct decarboxylation challenging. However, under forcing conditions or through specific synthetic routes that activate the carboxylic acid group, decarboxylation could potentially lead to 2-bromo-3-pivalamidopyridine. It is important to note that this compound is not a β-keto acid, for which decarboxylation is a more facile process.

Amide Moiety Reactivity: Hydrolysis and N-Alkylation/Acylation

The pivalamide (B147659) group, while generally robust, can also undergo chemical transformations, although typically requiring more forcing conditions than the reactions of the carboxylic acid.

Hydrolysis

Hydrolysis of the pivalamide to the corresponding amine, 5-amino-6-bromonicotinic acid, can be achieved under either acidic or basic conditions. Due to the steric hindrance of the tert-butyl group, these reactions would likely require elevated temperatures and prolonged reaction times.

N-Alkylation/Acylation

Direct N-alkylation or N-acylation of the pivalamide nitrogen is generally difficult due to the steric hindrance and the delocalization of the nitrogen lone pair into the amide carbonyl. However, under strongly basic conditions, deprotonation of the amide nitrogen could be achieved, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride. These reactions are expected to be low-yielding and may require careful optimization of reaction conditions.

Advanced Spectroscopic and Structural Characterization in Reaction Pathway Analysis

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

The synthesis of 6-Bromo-5-pivalamidonicotinic acid, likely proceeding through the acylation of an aminobromonicotinic acid with pivaloyl chloride, presents an ideal scenario for the application of in situ spectroscopic techniques. Methods such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy allow for real-time monitoring of the reaction progress directly within the reaction vessel.

By tracking the disappearance of reactant-specific vibrational bands and the emergence of product-specific bands, a detailed kinetic profile of the reaction can be established. For instance, the C=O stretching frequency of the pivaloyl chloride and the N-H bending of the amino group would be expected to decrease in intensity, while the amide I and II bands of the pivalamido group would appear and grow over time. This continuous data acquisition enables the determination of reaction rates, orders, and the identification of any transient intermediates that may not be observable through traditional offline analysis. While specific kinetic data for the target compound is unavailable, studies on similar reactions, such as the reaction of benzoyl chloride with aliphatic monoamines, have successfully utilized UV-vis spectroscopy to monitor the disappearance of reactants and determine rate constants. researchgate.net

Hypothetical In Situ FT-IR Monitoring Data for the Synthesis of this compound:

Time (min)Reactant Peak (cm⁻¹) (e.g., N-H bend)Product Peak (cm⁻¹) (e.g., Amide I)
0High IntensityNo Peak
15Medium IntensityLow Intensity
30Low IntensityMedium Intensity
60No PeakHigh Intensity

Crystallographic Studies of Novel Derivatives and Co-crystals

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, obtaining suitable crystals would provide unambiguous proof of its chemical structure, including bond lengths, bond angles, and torsional angles.

Furthermore, crystallographic analysis reveals crucial information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and halogen bonding. In the case of this compound, one would anticipate hydrogen bonding involving the carboxylic acid and amide functionalities, as well as potential halogen bonding interactions involving the bromine atom. For example, studies on 6-chloronicotinic acid have shown that the presence of a halogen atom significantly influences the crystal packing through Cl⋯Cl interactions and alters the hydrogen bonding network compared to unsubstituted nicotinic acid. mdpi.com Similarly, research on halogenated pyrazoles demonstrates how different halogens can lead to distinct supramolecular motifs, such as trimers or catemers. sigmaaldrich.com The study of co-crystals, where the target molecule is crystallized with a conforming molecule, can also be employed to modulate physical properties and gain further insight into intermolecular interactions.

Exemplary Crystallographic Data Table for a Hypothetical Derivative:

ParameterValue
Chemical FormulaC₁₁H₁₃BrN₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)105.2
Volume (ų)1325.4
Z4
R-factor0.045

Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. While standard ¹H and ¹³C NMR would confirm the basic skeleton of this compound, advanced techniques are essential for unambiguous stereochemical and regiochemical assignments, especially in more complex derivatives.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable. chemicalbook.comnih.govepa.gov These techniques detect through-space interactions between protons that are in close proximity, providing crucial information about the molecule's conformation and the relative orientation of substituents. For instance, a NOESY experiment on this compound could reveal correlations between the pivaloyl group's protons and the protons on the pyridine (B92270) ring, helping to establish their spatial relationship.

In cases of complex substitution patterns or the potential for multiple isomers, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish long-range and direct carbon-proton correlations, respectively. These experiments are instrumental in confirming the regiochemistry of substitution on the nicotinic acid ring. The principles of regioselectivity are critical in the synthesis of substituted pyridines, and advanced NMR is the primary tool for verifying the outcome of such reactions.

Illustrative NMR Assignment Table for this compound:

Position¹H δ (ppm)¹³C δ (ppm)Key HMBC CorrelationsKey NOESY Correlations
28.5 (s)150.2C4, C6H4
48.2 (s)145.8C2, C5, C6, COOHH2
COOH13.0 (br s)168.5C4, C5-
NH9.8 (s)-C5, C=O (amide)Protons of pivaloyl
C(CH₃)₃1.3 (s)39.5, 27.3C=O (amide)NH

Theoretical and Computational Chemistry Approaches to 6 Bromo 5 Pivalamidonicotinic Acid Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be instrumental in elucidating the mechanisms of reactions involving 6-bromo-5-pivalamidonicotinic acid by mapping out the potential energy surface of a given transformation. This involves locating transition states and calculating their corresponding energy barriers, which provides insight into the reaction's feasibility and kinetics.

For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine-bearing carbon, DFT can model the step-by-step process. The calculations can help determine whether a reaction proceeds through a concerted mechanism or via a multi-step pathway involving intermediates. Studies on related N-acylhydrazone derivatives have demonstrated the utility of DFT in corroborating experimentally observed reaction outcomes and in understanding the electronic effects that govern these pathways.

A key aspect of elucidating reaction mechanisms is the analysis of the transition state structures. DFT provides detailed geometric information about these transient species, which can reveal the key atomic interactions that stabilize the transition state and thus influence the reaction rate. While no direct data exists for the target molecule, the table below presents representative activation energies for amide bond rotation in related compounds, illustrating the type of data DFT can provide.

Table 1: Representative Activation Energies for Amide Rotation from DFT Studies on Analogous Compounds

Compound ClassRotational Barrier (kcal/mol)Method
N-Benzhydrylformamides20-23M06-2X/6-311+G*
N-Acylhydrazones~15-20B3LYP/6-31G(d)
N-Formyl-tetrahydroisoquinoline~22DFT Calculations

Note: These values are for analogous systems and serve to illustrate the application of DFT in determining rotational barriers. Actual values for this compound would require specific calculations.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its reactivity and interactions with other molecules. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's conformational landscape and dynamic behavior.

Conformational analysis involves systematically exploring the different spatial arrangements of the molecule's atoms that can be interconverted by rotation around single bonds. For this compound, key rotational degrees of freedom include the bond connecting the pivalamido group to the pyridine (B92270) ring and the bond connecting the carboxylic acid group. The steric bulk of the pivaloyl group is expected to create a significant rotational barrier, potentially leading to stable rotamers. beilstein-journals.orgrsc.org Studies on related N-acylhydrazones have shown that both steric and electronic effects can influence the preferred conformation around the amide bond. rcsi.commdpi.comsemanticscholar.org

A potential energy surface scan can be performed using quantum chemical methods to identify the low-energy conformers and the energy barriers between them. This information is critical for understanding which conformations are likely to be populated at a given temperature and which are most likely to be involved in a chemical reaction.

Molecular dynamics simulations provide a time-resolved view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into:

Conformational transitions: How the molecule transitions between different low-energy conformations.

Solvent effects: The influence of the surrounding solvent on the molecule's conformation and dynamics.

Intermolecular interactions: How the molecule interacts with other molecules, such as reactants or a biological target.

MD simulations on functionalized pyridine carboxylic acids and other aromatic compounds have been used to study their aggregation behavior, interactions with surfaces, and binding to biological macromolecules. nih.govresearchgate.netdntb.gov.ua These studies provide a framework for how MD could be applied to understand the behavior of this compound in various environments.

The following table presents a hypothetical summary of a conformational analysis for a substituted aminopyridine, illustrating the type of data that can be obtained.

Table 3: Hypothetical Conformational Analysis Data for a Substituted Aminopyridine

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
130°0.065
2150°1.230
3-90°2.55

Note: This data is hypothetical and serves to illustrate the output of a conformational analysis. Specific values for this compound would require dedicated computational studies.

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Routes and Green Chemistry Principles for Compound Derivatization

The imperative to develop environmentally benign chemical processes has spurred significant interest in the application of green chemistry principles to the synthesis and derivatization of complex molecules like 6-Bromo-5-pivalamidonicotinic acid. Future research will increasingly focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising avenue is the exploration of biocatalytic approaches for the synthesis and modification of nicotinic acid derivatives. Enzymes, such as nitrilases and amidases, offer high selectivity and operate under mild reaction conditions, thereby reducing the environmental impact of chemical transformations. frontiersin.orgmdpi.comresearchgate.netmdpi.com For instance, the enzymatic hydrolysis of a nitrile precursor could offer a green alternative to traditional chemical methods for introducing the carboxylic acid functionality. The development of robust and reusable immobilized enzymes will be crucial for the industrial applicability of such processes. mdpi.com

The application of green chemistry metrics , such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor, will be instrumental in evaluating and comparing the sustainability of different synthetic routes. mdpi.comwhiterose.ac.uktudelft.nlyoutube.comnih.gov By quantifying the environmental footprint of a chemical process, researchers can identify areas for improvement and design more sustainable synthetic strategies. The table below illustrates a hypothetical comparison of green metrics for a traditional versus a biocatalytic approach to a key synthetic step in the derivatization of a nicotinic acid analogue.

MetricTraditional Chemical SynthesisBiocatalytic Synthesis
Atom Economy (AE)Low to ModerateHigh
Process Mass Intensity (PMI)HighLow
E-FactorHighLow
Solvent UsageHigh (often hazardous)Low (often aqueous)
Energy ConsumptionHigh (elevated temperatures)Low (mild conditions)

Flow Chemistry and Continuous Processing Applications

Flow chemistry , or continuous processing, has emerged as a transformative technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability. acsgcipr.orgresearchgate.netmdpi.comresearchgate.netfao.org The application of flow chemistry to the synthesis and derivatization of this compound holds immense potential.

Continuous flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters and facilitating the use of hazardous reagents and reactions in a safer manner. For instance, Suzuki-Miyaura cross-coupling reactions, which are pivotal for functionalizing the bromo-substituent of the target molecule, can be significantly enhanced in flow systems. acsgcipr.orgresearchgate.net The use of packed-bed reactors with immobilized palladium catalysts can enable catalyst recycling and minimize metal contamination in the final product. researchgate.netmdpi.com

The table below outlines a conceptual continuous flow setup for a Suzuki-Miyaura coupling reaction of a 6-bromopyridine derivative.

ParameterDescription
Reactor TypePacked-bed microreactor with immobilized palladium catalyst
ReactantsSolution of 6-bromopyridine derivative and boronic acid
SolventMixture of organic solvent and aqueous base
Flow RateOptimized for maximum conversion and residence time
TemperaturePrecisely controlled via external heating/cooling
PressureMaintained using a back-pressure regulator
Downstream ProcessingIn-line extraction and purification modules

Integration with Machine Learning for Reaction Optimization and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery and optimization of novel chemical reactions and synthetic routes. chemistryviews.orgnih.govMachine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. researchgate.netrsc.orgrsc.orgresearchgate.net

For a molecule like this compound, ML models can be employed to optimize the conditions for various transformations, such as the challenging Suzuki-Miyaura coupling of sterically hindered substrates. chemistryviews.orgnih.govresearchgate.netnih.gov By analyzing vast parameter spaces, including catalysts, ligands, bases, solvents, and temperatures, ML algorithms can identify the optimal combination of conditions to maximize yield and minimize by-product formation. chemistryviews.orgrsc.orgresearchgate.netnih.gov

The following table presents a hypothetical output from a machine learning model for predicting the optimal conditions for a Suzuki coupling reaction.

ParameterPredicted Optimal ConditionPredicted Yield (%)
CatalystPd(PPh3)492
LigandSPhos
BaseK2CO3
SolventDioxane/H2O
Temperature (°C)100

Development of Novel Catalytic Systems for this compound Transformations

The development of novel and more efficient catalytic systems is fundamental to expanding the synthetic utility of this compound. Research in this area will focus on designing catalysts that can overcome the inherent challenges associated with the functionalization of this sterically hindered and electronically complex molecule.

For the transformation of the bromo-substituent, the design of new phosphine ligands for palladium-catalyzed cross-coupling reactions will be crucial. researchgate.netrsc.orgorganic-chemistry.orgsoton.ac.uknih.gov Bulky and electron-rich ligands can enhance the efficiency of the catalytic cycle and enable the coupling of challenging substrates at lower catalyst loadings and milder reaction conditions. rsc.org

Furthermore, the direct C-H functionalization of the pyridine (B92270) ring represents a highly atom-economical and efficient strategy for introducing new functional groups. nih.govscilit.comresearchgate.netacs.org The development of catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring in the presence of the existing substituents will open up new avenues for derivatization. Palladium-catalyzed C-H activation has shown promise for the functionalization of pyridine derivatives. nih.govscilit.comacs.org

The table below summarizes potential novel catalytic systems and their applications for the transformation of this compound.

Catalytic SystemTransformationPotential Advantages
Palladium with bulky biarylphosphine ligandsSuzuki, Buchwald-Hartwig, and other cross-coupling reactions of the bromo-substituentHigher yields, lower catalyst loadings, milder reaction conditions, broader substrate scope
Palladium with pyridine-pyridone ligandsDirected C-H amination and lactamizationOvercoming N-coordination issues, enabling carboxylic acid-directed transformations nih.gov
Photoredox catalysts with pyridine N-oxidesSite-selective C-H functionalization of the pyridine ringMild reaction conditions, high regioselectivity, broad functional group tolerance researchgate.netacs.org

Q & A

Q. What are the key synthetic routes and intermediates for 6-bromo-5-pivalamidonicotinic acid?

The synthesis typically involves bromination of a nicotinic acid precursor followed by pivaloylation. For example, bromination steps using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are common, as seen in analogous pyridine derivatives (e.g., 5-bromo-6-chloronicotinic acid synthesis) . The pivalamide group is introduced via coupling reactions, such as using pivaloyl chloride under anhydrous conditions. Key intermediates include brominated nicotinic acid derivatives and activated esters for amidation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Characterization relies on:

  • NMR : 1^1H and 13^13C NMR to confirm the bromine substitution pattern and pivalamide group (e.g., methyl singlet at δ ~1.3 ppm for pivaloyl).
  • IR : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (carboxylic acid C=O).
  • Elemental analysis : To verify purity and stoichiometry. These methods align with protocols used for structurally related bromonicotinic acids .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : As a precursor for inhibitors targeting enzymes like thymidylate synthase (TS) or dihydrofolate reductase (DHFR), leveraging its bromine for cross-coupling reactions .
  • Coordination chemistry : The carboxylic acid and pivalamide groups enable metal-ion coordination studies, similar to 5-bromo-4-hydroxypicolinic acid .

Advanced Questions

Q. How do the steric effects of the pivalamide group influence derivatization reactions?

The bulky pivaloyl group can hinder nucleophilic attacks or coupling reactions at the 5-position. For example, in Suzuki-Miyaura cross-coupling, steric hindrance may reduce reaction yields compared to less bulky amides. Researchers often optimize catalysts (e.g., Pd(PPh3_3)4_4) or use microwave-assisted heating to improve efficiency .

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include:

  • Low solubility : The compound is poorly soluble in polar solvents due to the hydrophobic pivalamide group. Purification often requires gradient elution in reversed-phase HPLC or recrystallization from DMF/water mixtures.
  • Acid sensitivity : The carboxylic acid group may require protection (e.g., methyl ester) during synthesis to prevent decarboxylation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies may arise from:

  • Reagent purity : Impurities in brominating agents (e.g., NBS) can alter reaction pathways. Use freshly distilled reagents or HPLC-grade solvents.
  • Reaction monitoring : Real-time LC-MS or TLC helps identify side products (e.g., over-bromination).
  • Temperature control : Exothermic bromination steps require precise cooling to avoid decomposition .

Methodological Notes

  • Synthetic Optimization : For high-yield bromination, use a 1:1.2 molar ratio of substrate to NBS in dichloromethane at 0°C .
  • Cross-Coupling Reactions : Prioritize Pd-based catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects from the pivalamide group .
  • Data Validation : Cross-reference spectral data with analogs (e.g., 6-bromo-2-pyridinecarboxylic acid) to confirm substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.